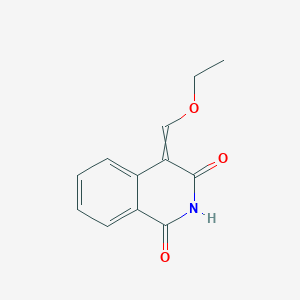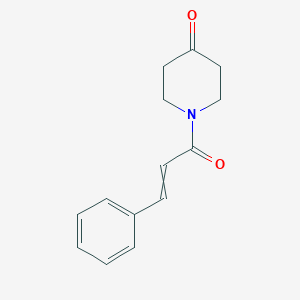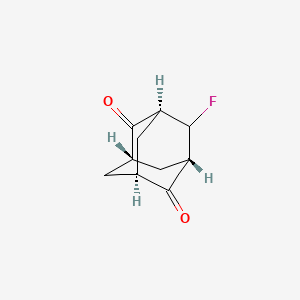
(4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their diverse structural features and potential applications in various fields of chemistry and pharmacology. The scientific interest in isoquinoline derivatives stems from their structural similarity to natural alkaloids and their potential biological activities.
Synthesis Analysis
Isoquinoline derivatives, including (4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione, are synthesized through various methods, including activated Pictet-Spengler reactions and reactions involving acyl chlorides and aluminum chloride followed by oxidation processes. These methods allow for the introduction of various substituents and the formation of new classes of isoquinoline quinones (Shinkevich et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray structural analysis, confirming the presence of significant intramolecular charge transfer and, in some cases, hydrogen bonding. These structural features contribute to the compound's reactivity and potential interactions (Nesterov et al., 1996).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including nucleophilic aromatic displacement and cyclization to form thioxoimidazo derivatives and compounds with quinazoline skeletons. These reactions are influenced by the presence of specific substituents and reaction conditions (Klásek et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application and handling. These properties are determined through various analytical techniques, including X-ray crystallography, which reveals the non-planar structure and intermolecular interactions within crystals (Duru et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under different conditions, and potential for chemical modifications, are explored through experimental studies. These studies provide insights into the versatility of isoquinoline derivatives for further chemical transformations and potential applications (Yang et al., 2019).
Applications De Recherche Scientifique
Chemosensors for Ion Detection
Research has demonstrated the use of derivatives of isoquinoline-1,3-dione in the development of chemosensors for ion detection. Specifically, derivatives have been synthesized for efficient reversible colorimetric and fluorescent sensing of fluoride ions. These compounds exhibit significant changes in their colorimetric and fluorescence properties upon interaction with fluoride ions, attributed to the deprotonation of the hydrazone moiety within the molecular structure. This property allows for the selective detection of fluoride ions over a wide range of other anions, with potential applications in environmental monitoring and analytical chemistry (Zhang, Zhang, Ding, & Gao, 2020).
Synthetic Methods and Chemical Behavior
The synthesis and chemical behavior of isoquinoline-1,3-dione compounds have attracted interest due to their potential applications in various fields of chemistry. Recent developments have focused on creating efficient, green, and mild synthetic methods for these compounds. By employing radical cascade reactions, researchers have developed diverse synthetic pathways that expand the utility and accessibility of isoquinoline-1,3-dione derivatives for further chemical exploration and application (Niu & Xia, 2022).
Applications in Electroluminescent Layers
Isoquinoline-1,3-dione derivatives have been explored for their potential applications in electroluminescent layers, which are critical components of organic light-emitting diodes (OLEDs). New low-molecular-weight compounds have been synthesized with the aim of incorporating them into OLEDs to achieve desired photophysical properties. These investigations have shown promising results for the use of such derivatives in creating more efficient and versatile organic electronic devices, indicating the potential of isoquinoline-1,3-dione derivatives in advancing OLED technology (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Novel Derivative Synthesis for Various Applications
The synthesis of novel isoquinoline-1,3-dione derivatives has been reported, demonstrating the chemical versatility of this compound. These derivatives have been synthesized through the Stobbe-type condensation, leading to compounds with potential applications in various fields, including organic synthesis and material science. Such research underscores the ongoing interest in expanding the utility of isoquinoline-1,3-dione derivatives through innovative synthetic strategies (Mahmoud, El-Shahawi, & Farahat, 2008).
Propriétés
IUPAC Name |
4-(ethoxymethylidene)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-7-10-8-5-3-4-6-9(8)11(14)13-12(10)15/h3-7H,2H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFHOYKZRKIAIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(ethoxymethylene)isoquinoline-1,3(2H,4H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



